2,3,4-Trihydroxy-6-methylcyclohexanone

Biosynthesis Pentose phosphate pathway Carba-sugar enzymology

2,3,4-Trihydroxy-6-methylcyclohexanone (CAS 106750-01-0), systematically known as (2R,3S,4S,6S)-2,3,4-trihydroxy-6-methylcyclohexan-1-one and commonly referred to as gabosine F or ent-gabosine F, belongs to the gabosine family of microbial secondary metabolites. This compound is a trihydroxylated cyclohexanone derivative classified as a ketocarbasugar, first isolated from Streptomyces species and characterized by a C7 skeleton with a methyl substituent and a ketone functionality.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 106750-01-0
Cat. No. B024634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trihydroxy-6-methylcyclohexanone
CAS106750-01-0
Synonyms2,3,4-Trihydroxy-6-methylcyclohexanone
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C1=O)O)O)O
InChIInChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3
InChIKeyFQFXYFNHFVFHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Trihydroxy-6-methylcyclohexanone (CAS 106750-01-0) – Carbasugar Compound Baseline for Procurement & Research Selection


2,3,4-Trihydroxy-6-methylcyclohexanone (CAS 106750-01-0), systematically known as (2R,3S,4S,6S)-2,3,4-trihydroxy-6-methylcyclohexan-1-one and commonly referred to as gabosine F or ent-gabosine F, belongs to the gabosine family of microbial secondary metabolites [1]. This compound is a trihydroxylated cyclohexanone derivative classified as a ketocarbasugar, first isolated from Streptomyces species and characterized by a C7 skeleton with a methyl substituent and a ketone functionality [2]. With a molecular formula of C7H12O4 and a molecular weight of 160.17 g/mol, gabosine F is structurally related to carbohydrate-processing enzyme inhibitors and shares biosynthetic origins with the medically significant valienamine moiety found in the antidiabetic drug acarbose [3].

Why Generic Substitution of 2,3,4-Trihydroxy-6-methylcyclohexanone Fails for Gabosine-Selective Applications


Generic substitution within the polyhydroxylated cyclohexanone class is inadvisable because biological activity is exquisitely sensitive to stereochemical configuration, oxidation state of the ring, and substituent positioning [1]. The gabosine family—comprising members A through Q—demonstrates that even minor configurational changes at hydroxyl-bearing carbons or the presence/absence of a ketone versus enone functionality drastically alter glycosidase inhibition profiles [2]. Gabosine F possesses a specific (2R,3S,4S,6S) configuration and a saturated cyclohexanone core with a methyl group at C-6, distinguishing it from gabosine A (which contains an α,β-unsaturated ketone) and gabosine J (which exhibits α-mannosidase inhibitory activity, IC50 = 260 μM) [3]. The biosynthetic pathway of gabosines converges with that of valienamine—the aminocarba-sugar core of acarbose and validamycin—via a pentose phosphate pathway intermediate, meaning that subtle structural perturbations directly impact mimicry of the natural substrate transition state [4]. Substituting gabosine F with a non-gabosine cyclohexanone analog risks loss of target engagement, altered enzyme selectivity, and invalid cross-study comparisons.

Product-Specific Quantitative Evidence for 2,3,4-Trihydroxy-6-methylcyclohexanone (Gabosine F) Differentiation


Biosynthetic Origin and Pathway Uniqueness: Gabosine F vs. Valienamine in α-Glucosidase Inhibitor Development

Gabosine F and the entire gabosine family are biosynthesized via a pentose phosphate pathway involving cyclization of a heptulose phosphate intermediate—a route that is chemically identical to that established for valienamine, the core aminocarba-sugar moiety of the clinically approved α-glucosidase inhibitors acarbose and validamycin [1]. This shared biosynthetic origin confers upon gabosine F the same carbon skeleton and hydroxylation pattern that mimics the oxocarbenium ion-like transition state of α-glucosidase-catalyzed carbohydrate hydrolysis [2]. While gabosine F itself lacks the amino group present in valienamine, its hydroxylation architecture (trihydroxy substitution at C-2, C-3, and C-4) and methyl-branched C7 scaffold render it a direct structural and biosynthetic congener of one of the most therapeutically validated pharmacophores in diabetes management [3]. Quantitative data from gabosine congeners (e.g., gabosine P: α-glucosidase IC50 = 9.07 μM, demonstrating potency greater than acarbose in the same assay) establish the functional relevance of the gabosine scaffold [4].

Biosynthesis Pentose phosphate pathway Carba-sugar enzymology α-Glucosidase inhibition

Stereochemical Identity and Absolute Configuration: Gabosine F (2R,3S,4S,6S) vs. Gabosine A and Gabosine O Epimers

Gabosine F has been definitively assigned the absolute configuration (2R,3S,4S,6S)-2,3,4-trihydroxy-6-methylcyclohexan-1-one, confirmed through total synthesis from L-arabinose by Shing et al. (2009) [1]. This stereochemical identity distinguishes gabosine F from other gabosine family members: gabosine A possesses a cyclohexenone structure (α,β-unsaturated ketone) rather than a saturated ketone, while gabosine O is the C-2 epimer with (2S,3S,4S,6R) configuration [2]. The diastereoselective synthesis from L-arabinose provides gabosine F in a reported overall yield of 41% over multiple steps, while the synthesis of (+)-4-epi-gabosine O under comparable conditions yields 38%, demonstrating that epimerization at a single center impacts both the synthetic efficiency and the final stereochemical identity of the product [1]. The specific optical rotation value for gabosine F, as measured and compared with literature data, serves as a quantitative identity verification parameter for procurement quality control [3].

Stereochemistry Absolute configuration Chiral resolution Structure elucidation

Synthetic Accessibility from Chiral Pool Feedstocks: Gabosine F vs. Gabosine A Divergent Synthesis Efficiency

In a divergent synthetic approach developed by Figueredo and Bayón (2011), a common hydroxycyclohexenone intermediate—readily available in either antipodal form—provides access to multiple gabosine family members including (+)-gabosine A, gabosine B, and gabosine F through straightforward sequences with good overall yields [1]. This divergent strategy enables the synthesis of gabosine F alongside its structural analogs from a shared intermediate, distinguishing gabosine F procurement value through synthetic convergence: the same intermediate that yields the more extensively studied gabosine A (α,β-unsaturated ketone) can be diverted to produce gabosine F (saturated ketone) by simple modification of the reduction/oxidation sequence [2]. The reported synthetic route to gabosine F via this strategy involves α-methylation, epoxidation, and sulfur removal transformations, achieving overall yields competitive with other gabosine syntheses [1]. This synthetic flexibility means that gabosine F can be accessed without de novo route development if the common intermediate is already in production, providing procurement advantages in terms of synthesis lead time and cost relative to gabosines requiring entirely distinct synthetic routes [3].

Total synthesis Divergent synthesis Chiral pool Synthetic efficiency

Structural Similarity to Carbohydrate-Processing Enzyme Targets: Gabosine F as Carba-Sugar Mimic vs. Non-Gabosine Cyclohexanones

The term 'ketocarbasugar,' coined specifically for the gabosine family, designates hydroxylated branched cyclohexanone derivatives that show structural similarities to carbohydrates deriving from secondary metabolism [1]. Gabosine F, with its trihydroxy substitution pattern and methyl-branched C7 skeleton, structurally mimics the carbohydrate substrates of glycosidase enzymes. This structural mimicry is functionally validated by gabosine congeners: gabosine P (a gabosine family member isolated from Streptomyces sp.) exhibits α-glucosidase inhibitory activity with an IC50 of 9.07 μM, exceeding the potency of the clinical control acarbose in head-to-head comparison under identical assay conditions [2]. Gabosine J has been shown to inhibit α-mannosidase with an IC50 of 260 μM, while its reduced derivative gabosinol J-α inhibits β-galactosidase (IC50 = 600 μM) and gabosinol J-β inhibits β-glucosidase [3]. Although direct quantitative inhibition data for gabosine F against specific glycosidases remain limited in the open literature, the class-level evidence demonstrates that the gabosine scaffold—defined by its polyhydroxylated cyclohexanone architecture—is competent for glycosidase active-site engagement [4]. In contrast, generic non-gabosine cyclohexanone derivatives (e.g., simple alkyl-substituted cyclohexanones) lack the stereochemically defined hydroxylation array required for hydrogen-bonding interactions with catalytic residues in glycosidase active sites [1].

Carba-sugar Glycosidase inhibition Transition state mimic Enzyme inhibitor design

Functional Group Distinction: Saturated Ketone of Gabosine F vs. α,β-Unsaturated Ketone of Gabosine A – Implications for Chemical Stability and Derivatization

Gabosine F possesses a saturated cyclohexanone core, in contrast to gabosine A which features an α,β-unsaturated ketone (cyclohexenone) system [1]. This fundamental difference in oxidation state has direct consequences for chemical reactivity: the saturated ketone of gabosine F is not susceptible to Michael addition or conjugate addition reactions that can occur with the enone system of gabosine A, conferring greater chemical stability under nucleophilic or basic conditions [2]. The computed physicochemical properties for gabosine F include XLogP3 of -1.2, 3 hydrogen bond donors, 4 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 77.8 Ų, with zero rotatable bonds—properties that are shared with gabosine B and other saturated gabosines but differ from gabosine A due to the latter's altered hydrogen bonding and conformational profile arising from the enone moiety . The presence of a ketone rather than an enone also dictates different synthetic handles for downstream derivatization: gabosine F can undergo selective ketone reduction, reductive amination, or oxime formation without competing conjugate addition pathways [2]. This functional group distinction is particularly relevant for medicinal chemistry campaigns seeking to generate focused libraries with controlled oxidation states for SAR exploration [3].

Functional group reactivity Chemical stability Derivatization Oxidation state

Natural Product Rarity and Structural Uniqueness: Gabosine F Distinction Against Common Synthetic Cyclohexanone Analogs

Gabosine F is a naturally occurring secondary metabolite isolated exclusively from Streptomyces species, making it a relatively rare compound whose natural occurrence is primarily limited to certain Streptomyces strains [1]. This contrasts sharply with non-natural, synthetically derived cyclohexanone analogs that may be more readily available but lack the evolutionary refinement of a microbial secondary metabolite scaffold [2]. The gabosine family comprises only 17 reported members (A through Q) as of the 2013 Chemical Reviews comprehensive survey, with gabosine F being one of the structurally simpler members possessing a fully saturated ring system [3]. The 'ketocarbasugar' classification itself was introduced specifically to describe this unique subgroup of carba-sugars originating from microbial sources, underscoring the distinctive chemical space occupied by gabosine F relative to the broader universe of cyclohexanone derivatives [1]. The DNA-binding properties observed for gabosine congeners L, N, and O—investigated using a thin-layer chromatography-based bimolecular-chemical screening technique and verified by X-ray analysis—suggest that the gabosine scaffold may engage biological targets beyond glycosidases, further differentiating this natural product class from simple synthetic cyclohexanones [4].

Natural product Streptomyces secondary metabolite Structural rarity Ketocarbasugar

Best Research and Industrial Application Scenarios for 2,3,4-Trihydroxy-6-methylcyclohexanone (Gabosine F)


α-Glucosidase Inhibitor Lead Optimization and SAR Studies Leveraging the Validated Gabosine Scaffold

Gabosine F is optimally deployed as a core scaffold in α-glucosidase inhibitor drug discovery programs, where its structural homology to the clinically validated valienamine pharmacophore provides a rational starting point for lead optimization [1]. Researchers can exploit the saturated ketone functionality of gabosine F to generate focused libraries through reductive amination (introducing nitrogen at C-1, analogous to valienamine), oxime formation, or selective reduction to the corresponding alcohol, thereby systematically probing the SAR requirements for α-glucosidase inhibition [2]. The class-level evidence from gabosine P (IC50 = 9.07 μM, exceeding acarbose potency) confirms that the gabosine scaffold is competent for potent α-glucosidase engagement, while the absence of the amino group in gabosine F offers a clean baseline for assessing the contribution of the nitrogen atom to enzyme inhibition potency and selectivity [3].

Chemical Biology Probe Development for Glycosidase Selectivity Profiling Across Enzyme Families

Gabosine F serves as an ideal chemical biology probe for glycosidase selectivity profiling due to its carbasugar architecture that structurally mimics natural carbohydrate substrates [1]. The differential inhibition profiles observed across the gabosine family—gabosine P inhibits α-glucosidase (IC50 = 9.07 μM), gabosine J inhibits α-mannosidase (IC50 = 260 μM), and gabosinol derivatives inhibit β-galactosidase and β-glucosidase—indicate that specific stereochemical and functional group features dictate enzyme selectivity [4]. Gabosine F, with its saturated ketone and (2R,3S,4S,6S) configuration, represents a specific stereochemical permutation within this selectivity landscape. Procurement of gabosine F alongside its epimers (e.g., gabosine O) and oxidation-state variants (e.g., gabosine A) enables systematic selectivity profiling across α-glucosidase, α-mannosidase, β-galactosidase, β-glucosidase, and related carbohydrate-processing enzymes, generating data essential for understanding the molecular determinants of glycosidase inhibition [2].

Synthetic Methodology Development and Chiral Pool Total Synthesis as a Benchmark Substrate

The well-established total synthesis of gabosine F from L-arabinose (41% overall yield) via nitrile oxide-alkene cycloaddition (INOC) provides a benchmark reaction sequence for evaluating new synthetic methodologies targeting polyhydroxylated cyclohexanoid natural products [5]. Gabosine F's moderate molecular complexity—three contiguous stereocenters, a ketone, and a methyl substituent—makes it an ideal test substrate for assessing the scope and limitations of novel asymmetric transformations, organocatalytic methods, or biocatalytic approaches to carbasugar synthesis [6]. The availability of divergent synthetic strategies (from common intermediates) further positions gabosine F as a reference compound in comparative studies of synthetic efficiency, where yield, stereoselectivity, and step count can be directly benchmarked against literature precedents [7]. For industrial process chemistry groups, this established synthetic pedigree reduces development risk when scaling gabosine F production.

Microbial Secondary Metabolite Biosynthesis Studies and Pentose Phosphate Pathway Research

Gabosine F is a valuable tool compound for studying the pentose phosphate pathway-derived biosynthesis of carbasugar natural products in Streptomyces species [1]. The established biosynthetic route—involving cyclization of a heptulose phosphate intermediate identical to that of valienamine biosynthesis—positions gabosine F as a pathway probe for investigating the enzymatic machinery responsible for carbasugar cyclization, oxidation, and stereochemical control [8]. Researchers in natural product biosynthesis and metabolic engineering can employ isotopically labeled gabosine F or its biosynthetic precursors in feeding studies to elucidate the timing and mechanism of ketone formation, hydroxylation, and methylation steps. The structural simplicity of gabosine F relative to more complex carbasugars (e.g., the pseudodisaccharide acarbose) makes it a tractable model system for reconstituting and engineering the gabosine/valienamine biosynthetic pathway in heterologous hosts for combinatorial biosynthesis applications [1].

Quote Request

Request a Quote for 2,3,4-Trihydroxy-6-methylcyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.